(3,5,6-Trimethylpyrazin-2-yl)methanol

Descripción

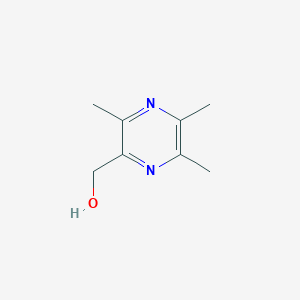

Structure

2D Structure

Propiedades

IUPAC Name |

(3,5,6-trimethylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOCXPBJXIBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504935 | |

| Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75907-74-3 | |

| Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent choice and temperature:

Ethanol under reflux achieves the highest yield (93.9%) due to improved solubility of MnO₂ and intermediates. Prolonged heating (12 h) ensures complete conversion, whereas shorter durations (2 h) at lower temperatures (84°C) result in incomplete oxidation. Chloroform, though less polar, offers moderate yields but requires longer reaction times.

Mechanistic Considerations

MnO₂ oxidizes the primary alcohol via a two-electron transfer mechanism, forming the aldehyde intermediate. However, over-oxidation to carboxylic acids is avoided by precise stoichiometry. For instance, a 3:1 MnO₂-to-substrate ratio prevents side reactions, as evidenced by nuclear magnetic resonance (NMR) purity data.

Acetylation-Saponification Route

An alternative pathway involves acetylation followed by saponification, as detailed in Sage Journals:

Synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl Acetate

Tetramethylpyrazine mono-N-oxide is treated with acetic anhydride under reflux to form the acetate derivative. This step achieves near-quantitative conversion due to acetic anhydride’s high reactivity.

Análisis De Reacciones Químicas

Types of Reactions

(3,5,6-Trimethylpyrazin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .

Major Products Formed

The major products formed from these reactions include:

- Oxidation: Corresponding aldehydes or carboxylic acids.

- Reduction: Alcohols or other reduced derivatives.

- Substitution: Various substituted pyrazine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 SIRT6 Agonist Activity

Recent studies have indicated that (3,5,6-trimethylpyrazin-2-yl)methanol serves as an intermediate in the synthesis of pyrazolo[1,5-a]quinazoline derivatives, which exhibit significant activity as SIRT6 agonists. These derivatives have shown potential in inhibiting the proliferation of human pancreatic cancer cells, suggesting a promising avenue for cancer treatment . The ability to selectively activate SIRT6 may lead to novel therapeutic strategies for diseases associated with SIRT6 dysfunction.

1.2 Metabolism and Pharmacokinetics

In pharmacokinetic studies, this compound is identified as a metabolite of various bioactive compounds. For instance, it has been shown to be a rapid metabolite of ADTM (a derivative of Danshensu), which possesses cardio-protective and anti-thrombolytic properties. The rapid metabolism of ADTM into this compound raises important considerations for its therapeutic efficacy and bioavailability .

Flavor Chemistry

2.1 Contribution to Aroma Profiles

This compound is recognized for its role in flavor chemistry, particularly in food products such as roasted coffee and soy sauce. Its presence contributes to the characteristic aroma profiles of these foods. Analytical methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS) have been employed to quantify pyrazines like this compound in complex matrices .

2.2 Sensory Analysis

The compound has been subjected to sensory evaluation to determine its impact on flavor perception. In controlled studies involving trained panels, the intensity of aromas associated with this compound was scored using a standardized scale. This analysis provides insights into how this compound interacts with other flavor components .

Chemical Synthesis and Characterization

3.1 Synthesis Pathways

The synthesis of this compound typically involves hydrolysis reactions and subsequent transformations to yield various derivatives. For instance, it can be produced through hydrolysis in sodium hydroxide solution followed by reactions with phosphorus tribromide . The following table summarizes key synthesis conditions and yields:

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Hydrolysis in NaOH | Stirring for 1 hour | Variable |

| Reaction with PBr₃ | Stirring at 0 ºC for 1 hour | Variable |

| Using manganese(IV) oxide | Reflux in ethanol for 12 hours | 93.9 |

Mecanismo De Acción

The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyrazine ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Comparación Con Compuestos Similares

Ester vs. Ether Linkages

- Ester derivatives (e.g., T-VA) : Exhibit moderate neuroprotective activity (EC50 ~4 µM) but suffer from rapid hydrolysis in plasma due to esterase susceptibility .

- Ether derivatives (e.g., 2c) : Replace esters with ether bonds, improving plasma stability while achieving lower EC50 values (1.07 µM) .

Dimeric and Polyvalent Derivatives

- T-CA : Incorporates two TMP-OH units linked via an acrylate group, enhancing binding affinity and neuroprotective efficacy in both CoCl2-induced PC12 cell models and MCAO rat models .

- Bivalent compounds (e.g., 6a–g) : Polyvalent derivatives with multiple TMP-OH units show improved anticancer activity due to multivalent interactions with cellular targets .

Functional Group Substitutions

- Nitrones (e.g., compound 6) : Introduction of a nitrone group confers free radical scavenging and thrombolytic activity, expanding therapeutic utility beyond neuroprotection .

Metabolic Stability and Pharmacokinetics

- Ester derivatives : Prone to hydrolysis into inactive metabolites (e.g., T-VA → vanillic acid + TMP-OH) .

- Ether/amide derivatives : Resist enzymatic degradation, leading to prolonged half-lives (e.g., 2c retains >80% stability in plasma after 24 hours) .

- T-CA metabolites : M1 ((E)-3-(4-((3,5,6-TMP-2-yl)methoxy)phenyl)acrylic acid) retains neuroprotective activity, confirming the role of the acrylate moiety in efficacy .

Comparative Bioactivity in Disease Models

Neuroprotection

Anticancer Activity

Antiplatelet Aggregation

- Nitric oxide-donating derivatives (e.g., 15a): Show potent antiplatelet effects (IC50 = 0.8 µM) by combining TMP-OH’s scaffold with NO-releasing groups .

Actividad Biológica

(3,5,6-Trimethylpyrazin-2-yl)methanol (TMPM) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and food science. This article explores the biological activity of TMPM, including its mechanisms, effects on various biological systems, and relevant research findings.

TMPM is derived from pyrazine compounds, which are known for their diverse biological activities. The synthesis of TMPM typically involves the reaction of 3,5,6-trimethylpyrazine with formaldehyde or related aldehydes under basic conditions. The resulting compound has been investigated for its potential applications in drug delivery and flavor enhancement in food products.

Biological Activity Overview

The biological activity of TMPM can be categorized into several key areas:

- Neuroprotective Effects : Research indicates that TMPM may enhance brain-targeting delivery systems when conjugated with other compounds. In a study involving rats, TMPM was shown to improve the delivery of danshensu, a compound with neuroprotective properties .

- Flavor Enhancement : TMPM contributes to the flavor profile of various foods, particularly in roasted products. Its presence can enhance aroma and taste attributes, making it valuable in the food industry .

- Antioxidant Activity : Some studies have suggested that TMPM exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

Neuroprotective Mechanisms

A study highlighted the use of TMPM in enhancing the brain delivery of therapeutic agents. The research established a method for simultaneously determining TMPM levels in plasma and brain homogenates using advanced chromatographic techniques. The findings indicated that TMPM could significantly improve the pharmacokinetics of co-administered drugs .

Flavor Profile Analysis

In another investigation focused on food chemistry, TMPM was analyzed alongside other pyrazines to determine its concentration and sensory impact in roasted coffee. The study utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to quantify various pyrazines, including TMPM. Results showed that TMPM played a significant role in the overall flavor perception .

Case Study 1: Neuroprotective Delivery System

In an experimental setup involving rats, researchers assessed the effectiveness of TMPM as a carrier for danshensu. The study demonstrated that rats receiving the TMPM-danshensu conjugate exhibited improved cognitive function compared to controls. This suggests potential applications for TMPM in developing neuroprotective therapies .

Case Study 2: Food Flavor Enhancement

A sensory analysis conducted on different roasted food products revealed that the addition of TMPM significantly enhanced flavor profiles. Panelists noted increased complexity and depth in taste when TMPM was present compared to samples without it .

Data Tables

| Compound | Concentration (μg·L⁻¹) | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyrazine | 460–1590 | Flavor enhancement |

| 2,3,5-Trimethylpyrazine | 317–1755 | Antioxidant properties |

| This compound | Varies | Neuroprotective delivery |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.